
betaARK1 Inhibitor
Overview
Description
Beta-adrenergic receptor kinase 1 (betaARK1), also known as G protein-coupled receptor kinase 2 (GRK2), is a key regulator of cardiac β-adrenergic receptor (βAR) signaling. In heart failure (HF), betaARK1 expression and activity are elevated, leading to βAR desensitization, reduced contractility, and adverse remodeling . BetaARK1 inhibitors aim to restore βAR responsiveness by preventing receptor phosphorylation and subsequent uncoupling. Two primary strategies have emerged: (1) peptide inhibitors (e.g., betaARKct, a Gβγ-sequestering peptide) delivered via gene therapy, and (2) small-molecule inhibitors rationally designed to target the adenine-binding pocket of betaARK1 while sparing structurally similar kinases like PKA .
Mechanism of Action
Target of Action
The primary target of the GRK2 Inhibitor, also known as the betaARK1 Inhibitor, is the G Protein-Coupled Receptor Kinase 2 (GRK2) . GRK2 is a central signaling node involved in the modulation of many G Protein-Coupled Receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . It specifically phosphorylates agonist-activated GPCRs .
Mode of Action
The GRK2 Inhibitor interacts with its target by inhibiting the kinase activity of GRK2 . This inhibition prevents the phosphorylation of GPCRs by GRK2, which in turn prevents the binding of β-arrestin proteins to GPCRs, a process termed desensitization . This allows for continued interaction of GPCRs with G proteins, thus prolonging the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of GRK2 affects several biochemical pathways. GRK2 is involved in the regulation of an enormous range of both GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . For instance, GRK2 promotes ERK1/2 phosphorylation, while ERK1/2 inhibits GRK2 phosphorylation . Moreover, GRK2 and NF-κB can advance their activation through each other .
Pharmacokinetics
For instance, a highly potent and selective GRK2 inhibitor called 14as has an IC50 for GRK2 of 30 nM, shows more than 230-fold selectivity over GRK1, GRK5, PKA, and ROCK1 .
Result of Action
The inhibition of GRK2 has several molecular and cellular effects. It has been reported to be enhanced in patients or in preclinical models of several relevant pathological situations, such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or non-alcoholic fatty liver disease (NAFLD), and to contribute to disease progression by a variety of mechanisms related to its multifunctional roles .
Action Environment
It is known that the effectiveness of these inhibitors can be influenced by the physiological state of the patient, including the presence of diseases such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or nafld .
Biochemical Analysis
Biochemical Properties
The GRK2 inhibitor plays a significant role in biochemical reactions. It interacts with GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . The GRK2 inhibitor specifically phosphorylates agonist-activated GPCRs . This phosphorylation promotes the binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins .
Cellular Effects
The GRK2 inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the regulation of an enormous range of both GPCRs and non-GPCR substrates .
Molecular Mechanism
The GRK2 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to GPCRs and inhibits further interactions with G proteins, a process termed desensitization . This leads to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades based on β-arrestin-orchestrated signalosomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the GRK2 inhibitor change over time. It has been observed that GRK2 levels and activity are enhanced in preclinical models of several relevant pathological situations
Dosage Effects in Animal Models
The effects of the GRK2 inhibitor vary with different dosages in animal models. For instance, one study found that co-treatment with clonidine and a GRK2 inhibitor prevented rebound hypertension and endothelial dysfunction after withdrawal in diabetes .
Metabolic Pathways
The GRK2 inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, upregulation of GRK2 impaired ISO-mediated mitochondrial functional responses, which is important for metabolic adaptations in pathological conditions .
Transport and Distribution
The GRK2 inhibitor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . For instance, PGE2 activates the EP4/AC/cAMP/PKA pathway, which mediates GRK2 translocation to the cell membrane .
Subcellular Localization
The subcellular localization of the GRK2 inhibitor and its effects on activity or function are significant. For example, GRK2 localizes to mitochondria and regulates mitochondrial function
Biological Activity
Beta-adrenergic receptor kinase 1 (βARK1), also known as GRK2, plays a crucial role in the regulation of β-adrenergic receptors (βARs) in the heart. Its overexpression leads to desensitization and downregulation of βARs, contributing to heart failure (HF). Inhibiting βARK1 has emerged as a potential therapeutic strategy to restore βAR signaling and improve cardiac function. This article discusses the biological activity of βARK1 inhibitors, focusing on their mechanisms, efficacy in various studies, and implications for heart failure treatment.
βARK1 Functionality:
- βARK1 phosphorylates activated βARs, promoting their internalization and desensitization.
- Inhibition of βARK1 can enhance βAR signaling, which is often diminished in heart failure due to elevated levels of this kinase.
Inhibitory Strategies:
- Peptide Inhibitors: The βARKct peptide has been developed to inhibit βARK1 activity effectively. It sequesters Gβγ subunits, preventing their interaction with βARK1, thus preserving βAR signaling pathways.
- Gene Transfer Techniques: Adenovirus-mediated gene transfer of βARKct into cardiac myocytes has shown promising results in restoring contractile function.
Table 1: Summary of Key Studies on βARK1 Inhibition
Case Studies
Case Study 1: Human Myocytes
In a study involving ventricular myocytes from patients with end-stage HF, the introduction of the βARKct peptide resulted in significant improvements in both contraction and relaxation rates when stimulated with isoproterenol. The contraction velocity increased from 37.0% to 57.5% shortening per second (P < 0.05), indicating a restoration of responsiveness to adrenergic stimulation .
Case Study 2: Transgenic Mouse Models
Transgenic mice expressing varying levels of βARKct underwent transverse aortic constriction (TAC) for 12 weeks. Mice with high levels of βARKct maintained normal cardiac function, while those with low expression exhibited severe heart failure symptoms. This study illustrates the direct relationship between the degree of βARK1 inhibition and cardiac performance .
Implications for Heart Failure Treatment
The inhibition of βARK1 presents a novel therapeutic avenue for managing heart failure. By restoring the functionality of βARs, these inhibitors can potentially reverse some aspects of cardiac dysfunction associated with chronic heart failure conditions. The efficacy demonstrated in both animal models and human cell studies suggests that targeted therapies against βARK1 could be integrated into future treatment protocols for heart failure patients.
Scientific Research Applications
Background
BetaARK1 plays a crucial role in the desensitization of beta-adrenergic receptors, which are vital for cardiac function. In heart failure, the upregulation of betaARK1 leads to diminished responsiveness of these receptors to catecholamines, resulting in impaired cardiac contractility and overall heart function. Inhibition of betaARK1 has been shown to restore beta-adrenergic signaling pathways, thereby enhancing cardiac performance.
Gene Therapy in Heart Failure Models
In a study involving adenovirus-mediated gene transfer of betaARKct into ventricular myocytes from patients with end-stage heart failure, significant improvements were observed:
- Contraction Velocity : Increased from 37.0 ± 4.2% to 57.5 ± 6.6% shortening per second (P < 0.05).
- Relaxation Velocity : Improved from 27.5 ± 3.9% to 43.8 ± 5.5% lengthening per second (P < 0.05).
- Fractional Shortening : Enhanced from 8.0 ± 0.9% to 12.2 ± 1.2% (P < 0.05) .
These findings suggest that betaARK1 inhibition can significantly enhance myocardial contractility and responsiveness to beta-agonists in human cells.
Survival Benefits in Animal Models
A notable study demonstrated that transgenic mice overexpressing betaARKct had markedly improved survival rates following myocardial infarction:
- Survival Rate : Only 25% survival in wild-type mice compared to 92% in betaARKct transgenic mice at 26 weeks post-infarction (P = 0.01).
- Cardiac Function : Fractional shortening was significantly better in transgenic mice (25.1 ± 2.7%) compared to wild-type mice (14.2 ± 1.0%) (P < 0.05) .
These results underscore the potential of betaARK1 inhibitors not only to improve cardiac function but also to enhance survival rates after severe cardiac events.
Comparative Data Table
Q & A
Basic Research Questions
Q. What is the mechanistic role of betaARK1 in beta-adrenergic receptor (βAR) desensitization, and how do inhibitors counteract this process?
BetaARK1 (β-adrenergic receptor kinase 1) phosphorylates agonist-activated βARs, promoting β-arrestin binding and receptor internalization, leading to desensitization . Inhibitors like the betaARKct peptide (C-terminal 194-amino-acid fragment) competitively block Gβγ subunit binding to betaARK1, preventing its membrane translocation and kinase activation . Key methodologies to assess this include:
- Adenylyl cyclase activity assays to measure cAMP production in cardiomyocytes .
- Contractility measurements in transgenic mouse models (e.g., MLP-/- or SHHF rats) via echocardiography or ventricular catheterization .
Q. Which experimental models are validated for studying betaARK1 inhibitors in heart failure?
- Transgenic mice with cardiac-specific overexpression of betaARK1 or betaARKct .
- Spontaneously Hypertensive Heart Failure (SHHF) rats , which mimic human heart failure phenotypes, including βAR desensitization and elevated betaARK1 activity .
- In vitro cardiomyocyte cultures treated with adenoviral vectors expressing betaARKct to restore βAR signaling .
Advanced Research Questions
Q. How can researchers resolve contradictions in betaARK1 inhibitor efficacy across different heart failure models?
Discrepancies often arise from model-specific variables:
- Species differences : Murine models (e.g., MLP-/- mice) show full functional recovery with betaARKct, while SHHF rats exhibit partial restoration of contractility .
- Dosage and delivery : Adenoviral gene transfer efficiency impacts betaARKct expression levels .
- Compensatory pathways : BetaARK1 inhibition may upregulate GRK5 or other kinases in certain models, requiring phosphoproteomic profiling (e.g., LC-MS/MS) to identify off-target effects .
Q. What methodologies are critical for assessing this compound selectivity and kinase activity?
- Kinase activity assays : Use purified betaARK1 and fluorescently labeled substrates (e.g., rhodopsin) to quantify inhibition efficacy .
- Molecular dynamics simulations : Analyze betaARK1 PH domain flexibility to predict inhibitor binding kinetics .
- Structure-activity relationship (SAR) studies : Rational design of inhibitors using X-ray crystallography (e.g., PDB 1OMW) and in silico docking .
Q. How do betaARK1 inhibitors interact with beta-blockers in reversing cardiac dysfunction?
Beta-blockers (e.g., carvedilol) downregulate betaARK1 expression, while betaARKct directly inhibits its activity. Combined approaches enhance βAR signaling:
- In vivo studies : Co-administration in MLP-/- mice shows additive improvements in LV contractility (dP/dtmax) .
- Biochemical assays : Measure GRK2/βARK1 mRNA and protein levels via qPCR and Western blotting to validate synergistic effects .
Q. Methodological Best Practices
Q. What are the key considerations for ensuring reproducibility in this compound studies?
- Standardized protocols : Use identical adenoviral titers and infection durations in cardiomyocyte cultures .
- Control groups : Include empty adenovirus-treated and wild-type cohorts to account for viral toxicity .
- Data reporting : Publish raw cAMP, adenylyl cyclase, and contractility data in supplementary materials, adhering to Beilstein Journal guidelines .
Q. How should researchers handle conflicting data on this compound safety profiles?
- Toxicology screens : Assess off-target kinase inhibition using panels (e.g., Eurofins KinaseProfiler) .
- Long-term studies : Monitor cardiac hypertrophy and arrhythmia risks in chronic betaARKct-expressing models .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing this compound efficacy?
- Mixed-effects models : Account for inter-animal variability in transgenic studies .
- Effect size reporting : Use Cohen’s d for contractility changes and Pearson’s r for correlation analyses (e.g., betaARK1 activity vs. cAMP levels) .
Q. How can phosphoproteomics improve understanding of this compound mechanisms?
- Global phosphorylation profiling : Identify betaARK1-specific substrates (e.g., β1AR Ser<sup>312</sup>) versus GRK5 targets .
- Pathway enrichment : Tools like STRING or DAVID can map desensitization pathways altered by inhibition .
Q. Experimental Design Challenges
Q. What are the limitations of current this compound delivery systems?
Comparison with Similar Compounds
Selectivity Against Structurally Similar Kinases
BetaARK1 shares structural homology with PKA in its adenine-binding pocket, but rational drug design has enabled selective inhibition. For example, three small-molecule leads from Iino et al. In contrast, non-selective kinase inhibitors (e.g., staurosporine) broadly target ATP-binding pockets, increasing off-target risks.
Potency and Mechanism of Action
- Small-molecule inhibitors : The IC₅₀ values for betaARK1 inhibition range from 1.3 × 10⁻⁴ M to 5.6 × 10⁻⁴ M . While moderate in potency, their specificity is achieved through comparative docking studies focusing on subtle differences in the betaARK1 and PKA binding pockets.
- BetaARKct peptide : This inhibitor acts by sequestering Gβγ subunits, preventing betaARK1 membrane translocation and activation. Though lacking a defined IC₅₀, betaARKct restores βAR density and signaling in failing human cardiomyocytes and animal models .
Therapeutic Efficacy in Preclinical Models
Pharmacological Profiles: Peptide vs. Small-Molecule Inhibitors
Parameter | BetaARKct (Peptide) | Small-Molecule Inhibitors |
---|---|---|
Selectivity | High (targets Gβγ, not kinases) | Moderate (27% hit rate for PKA sparing) |
Delivery | Adenovirus-mediated gene transfer | Oral potential (theoretical) |
Bioavailability | Limited to localized delivery | Undetermined; requires optimization |
Therapeutic Window | Safe in mice, rabbits, and human cells | Not yet tested in vivo |
Research Findings and Implications
- Synergy with Beta-Blockers : BetaARKct combined with metoprolol potentiates survival in severe HF models (25 vs. 15 weeks in mice), suggesting complementary mechanisms .
- Dose-Dependent Efficacy : Higher betaARKct expression levels linearly correlate with preserved cardiac function after pressure overload, emphasizing the need for potent inhibitors .
- Limitations of Small Molecules : Current leads exhibit micromolar-range IC₅₀ values, necessitating optimization for clinical translation .
Properties
IUPAC Name |
methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPHSNZGRVPCK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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